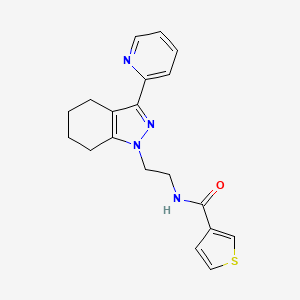

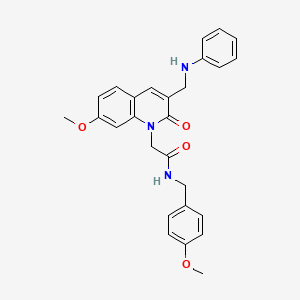

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

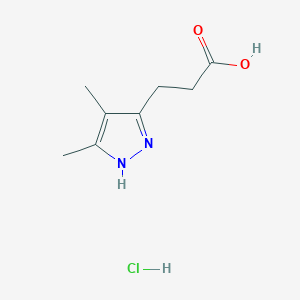

“N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide” is a chemical compound with diverse scientific applications. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, may be carried out in several ways . One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . In the case of “N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide”, it was synthesized by treating 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents .Molecular Structure Analysis

The molecular structure of “N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide” is complex, as it contains a thiophene nucleus, a pyridin-2-yl group, and a tetrahydro-1H-indazol-1-yl group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Thiophene derivatives, including the compound , have been studied for their potential anticancer properties. They are of particular interest in medicinal chemistry due to their ability to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For example, some thiophene compounds have been shown to inhibit tubulin polymerization, which is a promising mechanism for anticancer drug development .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial activity against a range of pathogenic microorganisms. This makes them valuable for the synthesis of new antibiotics, especially in an era where antibiotic resistance is a growing concern. Their mechanism of action often involves disrupting microbial cell wall synthesis or protein function .

Material Science Applications

In the field of material science, thiophene-based compounds are utilized for their conductive properties. They are integral in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound could potentially contribute to advancements in these technologies .

Neuropharmacological Properties

Thiophene derivatives have shown promise in the treatment of various neurological disorders. They can act as ligands for central nervous system receptors or ion channels, leading to potential applications in treating conditions like anxiety, depression, and epilepsy .

Cardiovascular Therapeutics

Some thiophene compounds have demonstrated antihypertensive and anti-atherosclerotic effects, which are beneficial in the management of cardiovascular diseases. They may work by affecting calcium channels or other targets that regulate vascular tone and blood pressure .

Zukünftige Richtungen

Thiophene and its substituted derivatives, including “N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide”, show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of thiophene-based analogs, which have been studied extensively for their potential biological activities . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological effects, suggesting that they may have multiple molecular and cellular targets .

Eigenschaften

IUPAC Name |

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c24-19(14-8-12-25-13-14)21-10-11-23-17-7-2-1-5-15(17)18(22-23)16-6-3-4-9-20-16/h3-4,6,8-9,12-13H,1-2,5,7,10-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJKEGIEZXOJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794571.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)

![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2794589.png)

![N-{4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl}acetamide](/img/structure/B2794590.png)